

Spectroscopic and Synthetic Profile of p-Bromophenyl Alkyl Sulfoxides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-(isopropylsulfinyl)benzene
Cat. No.:	B566733

[Get Quote](#)

Disclaimer: Detailed experimental spectroscopic data for **1-Bromo-4-(isopropylsulfinyl)benzene** is not readily available in public scientific databases. This guide utilizes data for the closely related analog, 1-Bromo-4-(methylsulfinyl)benzene, as a representative example for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized for the synthesis and analysis of this class of compounds.

Introduction

Aryl sulfoxides are a pivotal class of organic compounds, serving as crucial intermediates in organic synthesis and as key structural motifs in various pharmaceuticals and agrochemicals. The presence of a stereogenic sulfur center and the unique electronic properties of the sulfoxide group make these molecules highly valuable. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for p-bromophenyl alkyl sulfoxides, using 1-Bromo-4-(methylsulfinyl)benzene as a case study.

Physicochemical and Spectroscopic Data

The data presented below is for the representative compound, 1-Bromo-4-(methylsulfinyl)benzene.

Table 1: Physicochemical Properties of 1-Bromo-4-(methylsulfinyl)benzene

Property	Value
CAS Number	934-71-4
Molecular Formula	C ₇ H ₇ BrOS
Molecular Weight	219.10 g/mol
Appearance	Typically a white to off-white solid
SMILES	CS(=O)c1ccc(Br)cc1
InChI Key	MPOPDYTWAYBUOD-UHFFFAOYSA-N

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1-Bromo-4-(methylsulfinyl)benzene

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H NMR	~ 7.7 - 7.8	Doublet	2 x Ar-H (ortho to -SOCH ₃)
¹ H NMR	~ 7.6 - 7.7	Doublet	2 x Ar-H (ortho to Br)
¹ H NMR	~ 2.7	Singlet	3H, -SOCH ₃
¹³ C NMR	~ 145	Singlet	Ar-C (ipso, attached to -SOCH ₃)
¹³ C NMR	~ 132	Singlet	Ar-C (ortho to Br)
¹³ C NMR	~ 125	Singlet	Ar-C (ortho to -SOCH ₃)
¹³ C NMR	~ 125	Singlet	Ar-C (ipso, attached to Br)
¹³ C NMR	~ 44	Singlet	-SOCH ₃

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The assignments are based on typical values for similar structures.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of 1-Bromo-4-(methylsulfinyl)benzene

Technique	Key Absorptions / Fragments	Interpretation
IR Spectroscopy	~ 1040 - 1060 cm ⁻¹ (strong)	S=O stretching vibration
IR Spectroscopy	~ 3000 - 3100 cm ⁻¹ (weak)	Aromatic C-H stretching
IR Spectroscopy	~ 1580, 1470 cm ⁻¹ (medium)	Aromatic C=C stretching
Mass Spectrometry (EI)	m/z ~ 218/220	Molecular ion peak ([M] ⁺ , [M+2] ⁺) due to bromine isotopes
Mass Spectrometry (EI)	m/z ~ 203/205	Fragment corresponding to loss of methyl group
Mass Spectrometry (EI)	m/z ~ 139	Fragment corresponding to loss of Br

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aryl sulfoxides.

Synthesis: Oxidation of 1-Bromo-4-(methylthio)benzene

A common method for the synthesis of aryl sulfoxides is the selective oxidation of the corresponding aryl sulfide.

Materials:

- 1-Bromo-4-(methylthio)benzene
- Hydrogen peroxide (30% aqueous solution)

- Acetic acid
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate

Procedure:

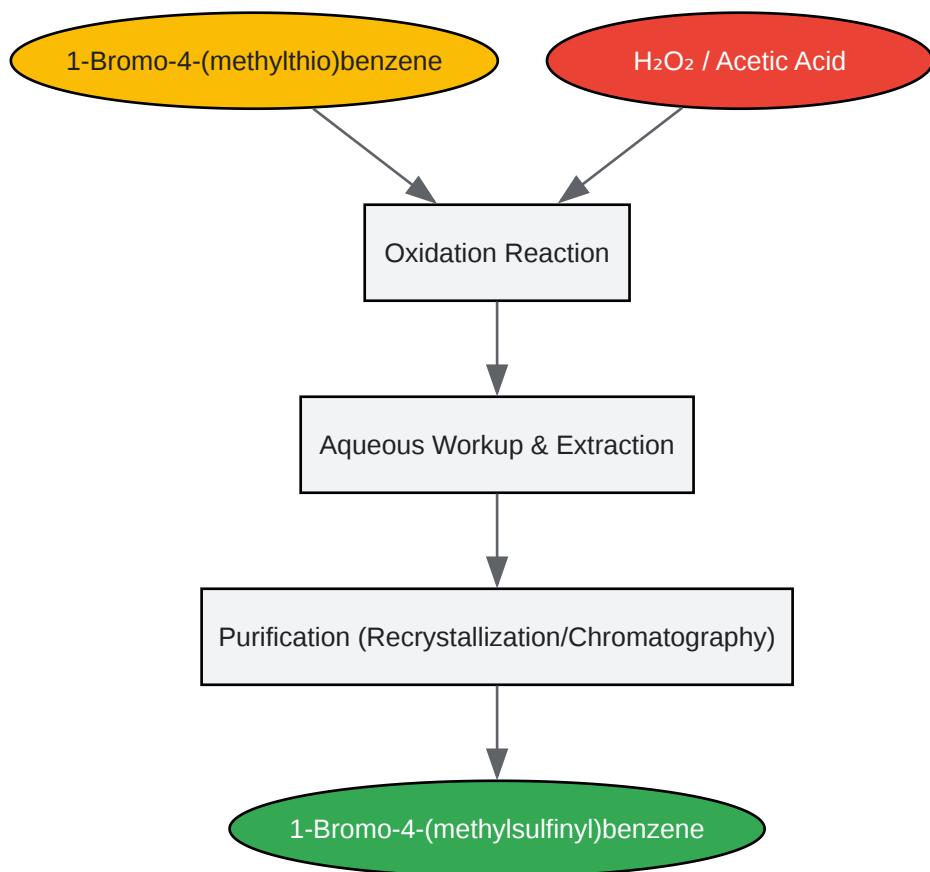
- Dissolve 1-Bromo-4-(methylthio)benzene (1 equivalent) in glacial acetic acid in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, pour the reaction mixture into cold water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude 1-Bromo-4-(methylsulfinyl)benzene by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

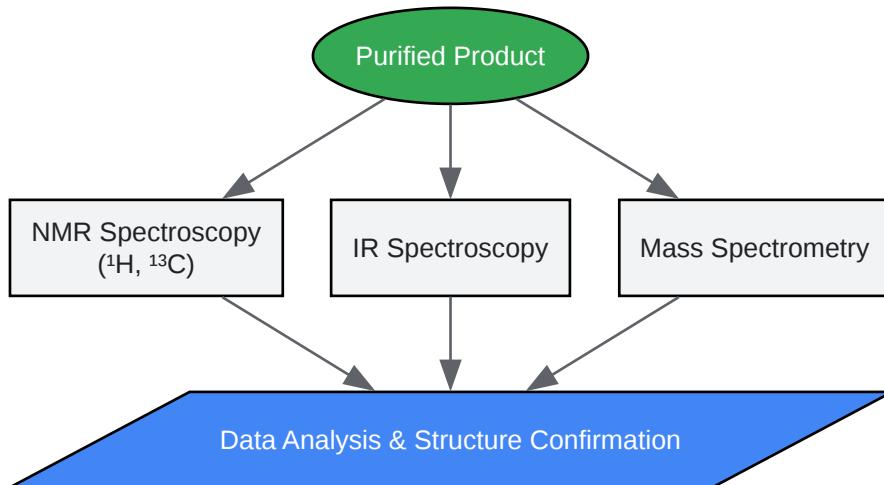
- Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).
- Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy:


- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands, particularly the strong S=O stretch.

Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
- Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.


Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 1-Bromo-4-(methylsulfinyl)benzene.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of p-Bromophenyl Alkyl Sulfoxides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b566733#spectroscopic-data-nmr-ir-ms-of-1-bromo-4-isopropylsulfinyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com